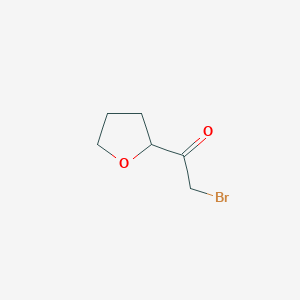

2-Bromo-1-(oxolan-2-yl)ethan-1-one

説明

2-Bromo-1-(oxolan-2-yl)ethan-1-one is a brominated ketone featuring a tetrahydrofuran (oxolane) ring as the substituent. This compound is structurally distinct from simpler aryl-substituted bromoethanones due to the presence of the oxygen-containing heterocycle, which imparts unique electronic and steric properties. The oxolane ring enhances solubility in polar solvents and influences reactivity in nucleophilic substitution reactions, making it valuable in synthetic organic chemistry, particularly in the preparation of heterocyclic derivatives or functionalized intermediates for pharmaceuticals and agrochemicals .

特性

CAS番号 |

141061-17-8 |

|---|---|

分子式 |

C6H9BrO2 |

分子量 |

193.04 g/mol |

IUPAC名 |

2-bromo-1-(oxolan-2-yl)ethanone |

InChI |

InChI=1S/C6H9BrO2/c7-4-5(8)6-2-1-3-9-6/h6H,1-4H2 |

InChIキー |

NOYOYKREDRZQSD-UHFFFAOYSA-N |

SMILES |

C1CC(OC1)C(=O)CBr |

正規SMILES |

C1CC(OC1)C(=O)CBr |

同義語 |

Ethanone, 2-bromo-1-(tetrahydro-2-furanyl)- (9CI) |

製品の起源 |

United States |

類似化合物との比較

Key Observations :

- Substituent Effects : The oxolane ring in 2-bromo-1-(oxolan-2-yl)ethan-1-one introduces torsional strain and electron-donating effects compared to aryl-substituted analogs. For example, methoxy groups in 2-bromo-1-(3,5-dimethoxyphenyl)ethan-1-one enhance electron density on the aromatic ring, facilitating electrophilic reactions, whereas the oxolane ring may stabilize adjacent carbocations in SN1 mechanisms .

- Synthesis Yields: Aryl-substituted bromoethanones (e.g., compounds 9 and 10 in ) are synthesized in high yields (85–87%) via bromination of acetophenones. The oxolane derivative’s synthesis likely follows a similar pathway, but yields may vary due to steric hindrance from the cyclic ether .

Physicochemical Properties

Table 2: Physical and Spectral Properties

Key Observations :

- Spectroscopic Data: Aryl-substituted bromoethanones exhibit characteristic $ ^1H $ NMR signals for the bromomethyl group (δ 4.37–4.79) and methoxy protons (δ 3.84–3.89). The absence of aromatic protons in the oxolane derivative simplifies its NMR spectrum, though specific data are unavailable .

- Crystallography : The precise structure of 2-bromo-1-(4-methoxyphenyl)ethan-1-one (R factor = 0.054) confirms planar geometry at the carbonyl carbon, a feature shared with the oxolane analog .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。